molecular formula C25H19ClN2O3 B4556558 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenyl-4-quinolinecarboxamide

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenyl-4-quinolinecarboxamide

Cat. No.: B4556558
M. Wt: 430.9 g/mol
InChI Key: SLHKIFNYEXGSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenyl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C25H19ClN2O3 and its molecular weight is 430.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.1084202 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Evaluation and Radioligand Development

Quinolinecarboxamide derivatives, especially those with halogen substitutions like chlorine, have been evaluated for their affinity to peripheral benzodiazepine receptors (PBR). A study by A. Cappelli et al. (2006) focused on synthesizing and labeling halogenated 2-quinolinecarboxamides for potential use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) studies for visualizing PBRs. This research highlighted the development of fluoromethyl derivative 6a, one of the most potent PBR ligands described, suggesting its potential as a promising radioligand for PBR PET imaging in vivo (Cappelli, Matarrese, Moresco, Valenti, Anzini, Vomero, Turolla, Belloli, Simonelli, Filannino, Lecchi, Fazio, 2006).

Anticancer and Antifungal Activities

Another area of research involves the synthesis of quinoline derivatives for evaluating their anticancer and antifungal activities. S. J. Shaikh et al. (2017) synthesized tetrazolylmethyl quinolines, demonstrating potential anticancer activity against melanoma and breast cancer cell lines, as well as antifungal activity against A. fumigatus and C. albicans. This study illustrates the therapeutic potential of quinoline derivatives in treating various types of cancers and fungal infections (Shaikh, Kamble, Somagond, Devarajegowda, Dixit, Joshi, 2017).

Antimicrobial and Antituberculosis Agents

Quinolinecarboxamide derivatives have also been investigated for their antimicrobial properties. A study focused on the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluated for their in vitro antituberculosis activity, highlights the significant effect of substituents on the quinoxaline nucleus on antituberculosis activity. Compounds with specific substituents showed promising activity against drug-resistant strains of M. tuberculosis, indicating their potential as new leads for antitubercular drug development (Jaso, Zarranz, Aldana, Monge, 2005).

Properties

IUPAC Name

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O3/c1-15-23(25(29)27-18-8-10-21-22(14-18)31-12-11-30-21)19-13-17(26)7-9-20(19)28-24(15)16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHKIFNYEXGSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenyl-4-quinolinecarboxamide
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6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenyl-4-quinolinecarboxamide
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6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenyl-4-quinolinecarboxamide
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6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenyl-4-quinolinecarboxamide
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6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenyl-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2-phenyl-4-quinolinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.